Dibutyryl adenosine cyclophosphate calcium
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Overview
Description
Bucladesine (calcium salt), also known as Dibutyryl cyclic adenosine monophosphate calcium salt, is a cyclic nucleotide derivative that mimics the action of endogenous cyclic adenosine monophosphate (cAMP). It is a cell-permeable cAMP analog and a phosphodiesterase inhibitor. Bucladesine (calcium salt) is widely used in scientific research due to its ability to induce normal physiological responses in cells, making it a valuable tool for studying various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bucladesine (calcium salt) is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of adenosine monophosphate (AMP) with butyric anhydride to form Dibutyryl cyclic adenosine monophosphate. The calcium salt form is then obtained by reacting Dibutyryl cyclic adenosine monophosphate with calcium chloride under controlled conditions .
Industrial Production Methods
Industrial production of Bucladesine (calcium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Bucladesine (calcium salt) undergoes various chemical reactions, including:
Oxidation: Bucladesine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Bucladesine into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the Bucladesine molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Bucladesine (calcium salt) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study cyclic nucleotide signaling pathways and their effects on various chemical processes.
Biology: Employed in cell culture experiments to induce physiological responses, such as neurite outgrowth and cell differentiation.
Medicine: Investigated for its potential therapeutic effects in conditions like epilepsy and morphine withdrawal syndrome.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cyclic nucleotide pathways
Mechanism of Action
Bucladesine (calcium salt) exerts its effects by mimicking endogenous cyclic adenosine monophosphate (cAMP). It activates cAMP-dependent protein kinase (PKA), leading to the phosphorylation of various target proteins. This activation triggers a cascade of intracellular signaling events, resulting in diverse physiological responses. The primary molecular targets include PKA and phosphodiesterases, which regulate cAMP levels and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Bucladesine sodium: Another salt form of Bucladesine with similar properties and applications.
Dibutyryl cyclic guanosine monophosphate (DBcGMP): A cyclic nucleotide analog that mimics cyclic guanosine monophosphate (cGMP) instead of cAMP.
8-Bromo-cAMP: A modified cAMP analog with enhanced stability and cell permeability.
Uniqueness
Bucladesine (calcium salt) is unique due to its high cell permeability and selective activation of cAMP-dependent protein kinase (PKA). Its ability to mimic endogenous cAMP and induce physiological responses makes it a valuable tool in research, particularly in studies involving cyclic nucleotide signaling pathways .
Properties
InChI |
InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24); |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMTGFYEAYJQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48CaN10O16P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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